N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
CAS No.:
Cat. No.: VC13516157
Molecular Formula: C12H13F4N
Molecular Weight: 247.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F4N |
|---|---|
| Molecular Weight | 247.23 g/mol |
| IUPAC Name | N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine |
| Standard InChI | InChI=1S/C12H13F4N/c13-10-5-8(7-17-11-2-1-3-11)4-9(6-10)12(14,15)16/h4-6,11,17H,1-3,7H2 |
| Standard InChI Key | ZBLGDOCRGFJGPK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F |
| Canonical SMILES | C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine, reflects its bicyclic structure comprising a cyclobutane ring and a benzyl group substituted with fluorine and trifluoromethyl moieties. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.23 g/mol |
| SMILES | |
| InChIKey | ZBLGDOCRGFJGPK-UHFFFAOYSA-N |
| PubChem CID | 113278176 |
| Synonyms | A1-18076; 1556536-59-4 |
The 3D conformation reveals a planar cyclobutane ring connected to an aromatic system, where fluorine and trifluoromethyl groups occupy meta and para positions, respectively . This arrangement influences electronic properties, enhancing stability and reactivity in medicinal chemistry contexts.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct NMR signals for the fluorine atoms due to differing electronic environments. The trifluoromethyl group () exhibits a characteristic triplet near -63 ppm, while the aromatic fluorine resonates at -110 ppm . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 D, driven by the electron-withdrawing effects of fluorine substituents.
Synthesis and Industrial Production
Synthetic Pathways
Though explicit protocols for N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine are proprietary, analogous compounds are synthesized via reductive amination or nucleophilic substitution. A plausible route involves:
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Benzyl Halide Preparation: 3-Fluoro-5-(trifluoromethyl)benzyl bromide is generated by brominating 3-fluoro-5-(trifluoromethyl)toluene using bromosuccinimide (NBS) under radical conditions.
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Amine Coupling: The benzyl bromide reacts with cyclobutanamine in the presence of a base (e.g., ) via an mechanism, yielding the target compound.
Optimization Challenges
Key challenges include minimizing byproducts from competing alkylation and ensuring regioselectivity. Solvent choice (e.g., DMF vs. THF) significantly impacts yield, with polar aprotic solvents favoring nucleophilic displacement. Industrial-scale production remains limited, as the compound is primarily synthesized in milligram quantities for research.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Solubility profiles indicate:
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Lipophilicity: (octanol-water) = 3.1, suggesting high membrane permeability.
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Aqueous Solubility: 0.2 mg/mL at pH 7.4, necessitating co-solvents (e.g., DMSO) for biological assays.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 210°C. The cyclobutane ring’s strain contributes to lower thermal stability compared to cyclohexane analogs .
Applications in Scientific Research
Material Science
Fluorinated aromatics are prized in liquid crystal and polymer research. The compound’s rigid structure and fluorine content make it a candidate for dielectric materials, though applications remain theoretical.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Notable Properties |
|---|---|---|
| N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamine | Fluorine at position 4 | Higher metabolic stability |
| N-(3-Chloro-5-(trifluoromethyl)benzyl)cyclobutanamine | Chlorine substitution | Enhanced halogen bonding capacity |
| N-(3-Fluoro-5-methylbenzyl)cyclobutanamine | Methyl instead of | Reduced electron-withdrawing effects |
The 3-fluoro-5-(trifluoromethyl) substitution optimizes steric and electronic interactions, balancing receptor affinity and solubility.
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